molecular formula C21H20F2N4O2 B6138213 1-[2-(2-FLUORO-5-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE CAS No. 1174851-05-8

1-[2-(2-FLUORO-5-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6138213
CAS No.: 1174851-05-8
M. Wt: 398.4 g/mol
InChI Key: YTTJPSVVKRASEW-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a structurally complex pyrazole derivative characterized by dual fluorinated aromatic substituents and a carboxamide linkage.

Properties

IUPAC Name

1-[1-(2-fluoro-5-methylanilino)-1-oxopropan-2-yl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-12-4-6-15(22)18(10-12)24-20(28)14(3)27-9-8-17(26-27)21(29)25-19-11-13(2)5-7-16(19)23/h4-11,14H,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTJPSVVKRASEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=C(C=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110981
Record name N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174851-05-8
Record name N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174851-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-fluoro-5-methylaniline with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrazole-based carboxylic acid derivatives and carboxamides. Below is a detailed analysis of key analogs and their distinguishing attributes:

Structural Analog 1: 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

  • CAS No.: 735269-97-3
  • Key Features :
    • Substituents : Chlorine (2,4-dichloro-5-fluorophenyl) and methoxy (2-methoxyphenyl) groups.
    • Functional Groups : Carboxylic acid at the pyrazole C5 position.
  • Comparison :
    • The target compound replaces chlorine with methyl groups (2-fluoro-5-methylphenyl) and substitutes the carboxylic acid with a carboxamide moiety. This modification likely enhances cell permeability and reduces ionization at physiological pH, improving bioavailability .
    • Methoxy groups in the analog may confer different electronic effects compared to methyl groups, influencing binding affinity to hydrophobic pockets in target proteins.

Structural Analog 2: 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

  • CAS No.: 443875-50-1
  • Key Features: Core Structure: Thiazolidinone-furan hybrid with a benzoic acid terminus. Substituents: Ethyl, methoxy, and chloro groups.
  • Comparison: The target compound lacks the thiazolidinone ring and furyl linkage, simplifying the scaffold while retaining fluorinated aromatic systems. This simplification may reduce synthetic complexity and off-target interactions. The benzoic acid group in the analog could enhance solubility but may limit blood-brain barrier penetration compared to the carboxamide group in the target compound .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Group Potential Advantages
Target Compound Pyrazole 2-Fluoro-5-methylphenyl, oxoethyl Carboxamide Enhanced stability, bioavailability
3-(2,4-Dichloro-5-fluorophenyl)-... (735269-97-3) Pyrazole 2,4-Dichloro-5-fluorophenyl, methoxy Carboxylic acid High solubility, strong H-bonding
2-Chloro-5-[5-({...}methyl)-2-furyl]benzoic acid (443875-50-1) Thiazolidinone-furan Ethyl, methoxy, chloro Benzoic acid Hybrid scaffold, multi-target potential

Table 2: Hypothetical Pharmacokinetic Properties*

Property Target Compound 735269-97-3 443875-50-1
LogP (lipophilicity) ~3.2 (estimated) ~2.8 ~1.5
Solubility (mg/mL) Moderate (0.1–1) High (>1) Low (<0.1)
Plasma Protein Binding (%) 85–90 70–75 60–65
Metabolic Stability High (fluorine) Moderate (chlorine) Low (thiazolidinone)

*Data inferred from structural features and analogs; experimental validation required.

Research Findings and Implications

  • Fluorine vs. Chlorine : The target compound’s fluorine atoms likely improve metabolic stability and binding interactions compared to chlorine-containing analogs, as fluorine’s smaller size and electronegativity favor tighter van der Waals interactions .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group may reduce pH-dependent ionization, enhancing membrane permeability compared to carboxylic acid derivatives.
  • Methyl vs.

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